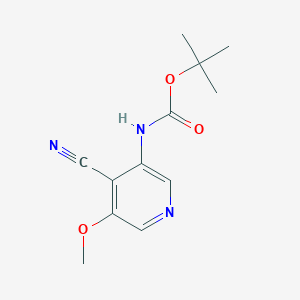

tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-cyano-5-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-9-6-14-7-10(17-4)8(9)5-13/h6-7H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDPKKLTFIYIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670119 | |

| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-19-2 | |

| Record name | 1,1-Dimethylethyl N-(4-cyano-5-methoxy-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the essential , a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyridine, its characteristics, such as solubility, lipophilicity, and ionization state, are critical determinants of its behavior in biological systems. This document details these parameters, offering both established data and field-proven experimental protocols for their validation. The intended audience includes researchers, medicinal chemists, and formulation scientists who require a deep understanding of this molecule's profile for applications in synthesis, screening, and development.

Compound Identification and Molecular Structure

Accurate identification is the foundation of all subsequent chemical and biological work. This compound is a synthetic building block featuring a pyridine core, a nitrile group, a methoxy substituent, and a tert-butoxycarbonyl (Boc) protected amine. These functional groups collectively dictate its chemical reactivity and physical properties.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | Sigma-Aldrich[1] |

| CAS Number | 1045858-19-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | Sigma-Aldrich[1] |

| Molecular Weight | 249.27 g/mol | Sigma-Aldrich[1] |

| Canonical SMILES | COC1=C(C(=NC=C1)NC(=O)OC(C)(C)C)C#N | Sigma-Aldrich[1] |

| InChI Key | BTDPKKLTFIYIHV-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

Core Physicochemical Properties and Their Significance

The physicochemical profile of a compound is paramount in drug discovery, influencing everything from initial screening to final formulation.[2] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Properties

| Property | Value / Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Melting Point | Not available. Requires experimental determination. | Defines purity, stability, and aids in formulation design. |

| Aqueous Solubility | Low (predicted). Requires experimental determination. | Crucial for bioavailability; poor solubility is a major hurdle in drug development. |

| Lipophilicity (LogP) | Moderately lipophilic (predicted). | Affects membrane permeability, metabolic stability, and target binding. |

| Ionization Constant (pKa) | Predicted basic pKa (pyridine nitrogen) and acidic pKa (carbamate N-H). | Determines the charge state at physiological pH, impacting solubility, permeability, and receptor interaction. |

Aqueous Solubility

Solubility is the measure of a compound's ability to dissolve in a solvent, in this case, water or aqueous buffers. For oral drug candidates, sufficient aqueous solubility is a prerequisite for absorption from the gastrointestinal tract.

Insight from the Field: The presence of a relatively large, non-polar tert-butyl group and a planar aromatic system suggests that the intrinsic solubility of this compound is likely low. However, the pyridine nitrogen can be protonated at acidic pH, which would significantly enhance solubility. Therefore, determining the solubility-pH profile is critical.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, often considered the gold standard, measures the thermodynamic equilibrium solubility of a compound.[3]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically 25°C or 37°C) for a period sufficient to reach equilibrium (24-48 hours is common). The extended time ensures that the dissolution process is complete.[3]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. Dilute the sample with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method.

-

Quantification: Calculate the solubility by comparing the analyte's peak area to a standard curve prepared with known concentrations of the compound.

Caption: Relationship between pH, pKa, and Ionization State.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is an issue).

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl (to find the basic pKa) or NaOH (to find the acidic pKa).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve. Specialized software is often used for precise calculation.

Spectroscopic and Analytical Characterization

While specific spectra require experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy: Expected signals would include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, a singlet around 3.8-4.0 ppm for the three methoxy protons, and distinct signals in the aromatic region (7.0-8.5 ppm) for the two pyridine ring protons. A broad singlet for the N-H proton of the carbamate would also be present. [4]* ¹³C NMR Spectroscopy: Key signals would be observed for the nitrile carbon (~115-120 ppm), the carbonyl carbon of the carbamate (~150-155 ppm), the carbons of the pyridine ring, the methoxy carbon (~55-60 ppm), and the carbons of the tert-butyl group. [4]* Mass Spectrometry (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 250.28. Adducts such as [M+Na]⁺ at m/z 272.26 may also be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, a strong band around 1700-1730 cm⁻¹ for the carbamate carbonyl (C=O) stretch, and bands corresponding to C-H, N-H, and C-O stretches.

Stability and Handling

Proper storage and handling are essential to maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. The recommended storage class is for combustible solids. [1]* Safety: The compound is classified as a warning-level hazard, with potential for acute oral toxicity, skin sensitization, and eye irritation. [1]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Conclusion

This compound is a multifunctional molecule whose physicochemical properties are dictated by its substituted pyridine core and Boc-protected amine. Its predicted low aqueous solubility, moderate lipophilicity, and pH-dependent ionization are critical attributes that must be experimentally verified and considered during its use in research and development. The protocols and insights provided in this guide offer a robust framework for the comprehensive characterization of this and similar compounds, enabling more informed decisions in the drug discovery process.

References

-

Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH. [Link]

-

Royal Society of Chemistry. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. [Link]

-

Holm, R. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Springer International Publishing. [Link]

-

Royal Society of Chemistry Books. (2023). Chapter 1: Physicochemical Properties. [Link]

Sources

- 1. This compound AldrichCPR 1045858-19-2 [sigmaaldrich.com]

- 2. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry [ouci.dntb.gov.ua]

- 4. rsc.org [rsc.org]

A Technical Guide to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate: A Key Intermediate in Pharmaceutical Synthesis

Abstract: This technical guide provides an in-depth analysis of tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications as a crucial intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Introduction: The Role of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules that interact with biological targets. The strategic functionalization of the pyridine ring with substituents like cyano, methoxy, and carbamate groups allows for the fine-tuning of a compound's steric and electronic profile, which in turn modulates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its binding affinity to specific enzymes or receptors.

This compound has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors. The arrangement of its functional groups—a protected amine (Boc-carbamate), a cyano group, and a methoxy group—provides multiple reaction handles for chemists to elaborate the core structure into more complex, biologically active molecules. This guide will serve as a comprehensive resource for understanding and utilizing this important chemical entity.

Molecular Identity and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and computed physicochemical properties of this compound are summarized below.

Compound Identification

A clear identification of the molecule is fundamental for any scientific study. The following table lists the primary identifiers for this compound.[1]

| Identifier | Value |

| CAS Number | 1045858-19-2 |

| Molecular Formula | C₁₂H₁₅N₃O₃ |

| Molecular Weight | 249.27 g/mol |

| Canonical SMILES | COC1=C(C(=NC=C1)NC(=O)OC(C)(C)C)C#N |

| InChI | 1S/C12H15N3O3/c1-12(2,3)18-11(16)15-9-6-14-7-10(17-4)8(9)5-13/h6-7H,1-4H3,(H,15,16) |

| InChIKey | BTDPKKLTFIYIHV-UHFFFAOYSA-N |

Physicochemical Data (Predicted)

Understanding the physicochemical properties of a compound is crucial for predicting its behavior in both chemical reactions and biological systems. The data presented here are computationally predicted and provide a baseline for experimental design.

| Property | Predicted Value | Source |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 89.8 Ų | PubChem |

Synthesis and Purification Protocol

Hypothetical Synthetic Workflow

The synthesis could logically proceed from a pre-functionalized pyridine ring, involving steps such as nitration, reduction, protection, and cyanation.

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Experimental Procedure (Illustrative)

This protocol is illustrative and would require laboratory optimization.

-

Protection of the Amine (Step 1):

-

To a solution of 3-amino-5-methoxypyridine in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base such as triethylamine.

-

Cool the mixture in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise. The Boc anhydride is a highly effective and common reagent for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group onto an amine, preventing it from reacting in subsequent steps.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product into an organic solvent like ethyl acetate.

-

Purify the intermediate, tert-butyl (5-methoxypyridin-3-yl)carbamate, via flash column chromatography.

-

-

Cyanation via Directed Ortho-Metalation (Step 2):

-

Dissolve the purified intermediate in dry THF under an inert atmosphere (e.g., Argon or Nitrogen). The exclusion of air and moisture is critical as organolithium reagents are extremely reactive towards them.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a strong base like n-butyllithium (n-BuLi). The Boc-carbamate group directs the deprotonation to the adjacent C4 position of the pyridine ring.

-

After stirring for a period to ensure complete metalation, add an electrophilic cyanating agent, such as tosyl cyanide (TsCN).

-

Stir the reaction at low temperature before allowing it to slowly warm to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the final product, this compound, with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final purification is typically achieved by flash column chromatography on silica gel.

-

Structural Elucidation

While Sigma-Aldrich notes that they do not collect analytical data for this specific product, characterization would typically rely on standard spectroscopic methods to confirm the molecular structure.[1] The expected data are outlined below based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a characteristic large singlet for the nine equivalent protons of the tert-butyl group. A broad singlet corresponding to the N-H proton of the carbamate would also be present.

-

¹³C NMR: The carbon NMR would display signals for the pyridine ring carbons (with the cyano-substituted carbon being significantly deshielded), the methoxy carbon, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 250.12, corresponding to the molecular formula C₁₂H₁₆N₃O₃⁺.

Applications in Medicinal Chemistry

This compound is a valuable building block for synthesizing more complex molecules, particularly kinase inhibitors. The Boc-protected amine at the 3-position can be deprotected under acidic conditions and then coupled with various carboxylic acids or other electrophiles. The cyano group at the 4-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

Caption: Role as an intermediate in kinase inhibitor synthesis.

This strategic placement of functional groups makes it an ideal starting material for constructing molecules designed to fit into the ATP-binding pocket of kinases, a common strategy in the development of targeted cancer therapies and treatments for inflammatory diseases.

Safety and Handling

According to safety information, this compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[1]

Conclusion

This compound is a highly functionalized pyridine derivative that serves as a potent intermediate in the synthesis of pharmaceutically relevant compounds. Its well-defined structure, featuring orthogonally reactive sites, provides chemists with the tools needed to build molecular complexity efficiently. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the demanding field of drug discovery.

References

Sources

A Researcher's Comprehensive Guide to the Safe Handling of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate

This document provides an in-depth technical guide on the safe handling, storage, and disposal of tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate (CAS No. 1045858-19-2). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of laboratory safety.

Introduction: Understanding the Compound and Its Context

This compound is a substituted pyridinyl carbamate, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug discovery. The molecule features a pyridine core, a common scaffold in pharmaceuticals, functionalized with a cyano group, a methoxy group, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group is a staple in organic synthesis, prized for its stability under various conditions and its straightforward removal under acidic conditions, allowing for controlled, sequential reactions.[1][2]

Researchers typically encounter this compound as a solid, crystalline powder during multi-step synthetic campaigns, often leading to the development of complex molecules such as kinase inhibitors or other targeted therapeutics.[3] Its specific hazard profile necessitates a thorough understanding of its properties to mitigate risks during routine laboratory operations such as weighing, dissolution, and reaction workups.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

According to supplier safety information, this compound is classified with the signal word "Warning" and is associated with the following hazards:

-

H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)

-

H317: May cause an allergic skin reaction. (Skin Sensitization, Category 1)

-

H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation, Category 2A)

These classifications dictate the minimum personal protective equipment (PPE) and handling precautions required. The causality is clear: the potential for systemic toxicity upon ingestion, the induction of an immune response upon skin contact, and the risk of significant, albeit reversible, eye damage demand stringent adherence to the protocols outlined below.

Data Summary Table: GHS Classification

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |

| Serious Eye Damage / Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in chemical handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound must be performed in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates that may be generated during weighing or transfer, preventing inhalation and minimizing contamination of the laboratory environment.[4] Ensure the sash is positioned at the appropriate height to maximize capture efficiency.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is directly informed by the GHS hazard classifications. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," provides the basis for our specific recommendations.

| PPE Category | Specification | Rationale and Field-Proven Insights |

| Eye Protection | Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards).[4] | The H319 "Causes serious eye irritation" classification (Category 2A) indicates a risk of effects that are reversible but can persist for up to 21 days.[5] Standard safety glasses do not provide a sufficient seal against airborne powder. Goggles are mandatory to prevent particulates from entering the eyes. |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | The H317 "May cause an allergic skin reaction" classification is critical. Skin sensitization is an immune response; once an individual is sensitized, subsequent exposures to even minute quantities can trigger a significant reaction. Nitrile gloves provide adequate protection against incidental contact with this solid. Always use the proper glove removal technique (without touching the outer surface) and wash hands thoroughly after work.[4] |

| Body Protection | Fully-buttoned laboratory coat. | A lab coat protects against contamination of personal clothing and skin from spills or airborne dust. |

| Respiratory Protection | Not required under normal use with engineering controls. | When handled exclusively within a chemical fume hood, respiratory protection is not necessary. If a situation arises where dust cannot be controlled (e.g., large spill outside of a hood), an N95-rated respirator or higher should be used by trained personnel during cleanup.[6] |

Safe Handling and Experimental Workflows

Adherence to standardized workflows minimizes the potential for error and exposure. The following diagram and protocols represent a self-validating system for handling this compound from receipt to reaction.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. schc.org [schc.org]

- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

The Enigmatic Building Block: A Technical Guide to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the role of tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a polysubstituted pyridine derivative, as a versatile building block in modern organic synthesis. Despite its specific substitution pattern suggesting significant potential as a precursor for complex heterocyclic scaffolds in medicinal chemistry, a comprehensive survey of publicly available scientific literature and patent databases reveals a notable absence of detailed synthetic protocols for its preparation and its specific applications as a key intermediate. This guide, therefore, aims to provide a foundational understanding of this molecule based on the chemistry of its constituent functional groups and structurally related compounds. We will explore its chemical identity, inferred reactivity, and potential, yet currently undocumented, synthetic utility. The document will also outline hypothetical synthetic strategies and potential applications to stimulate further research into this promising, albeit undercharacterized, reagent.

Introduction: The Allure of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged structure in drug discovery. The precise arrangement of substituents on the pyridine core is critical for modulating biological activity, solubility, and metabolic stability. Molecules such as this compound, with its distinct pattern of cyano, methoxy, and protected amine functionalities, represent valuable starting points for the synthesis of novel and complex molecular architectures.

The presence of a Boc-protected amine, a cyano group, and a methoxy group on a pyridine ring suggests a strategic design for sequential and regioselective chemical modifications. The Boc-protecting group offers a stable yet readily cleavable handle for revealing a nucleophilic amine. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The methoxy group can potentially be cleaved to reveal a pyridone or act as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient.

Despite this apparent synthetic potential, a thorough search of the scientific literature and patent landscape for the specific compound, this compound (CAS Number: 1045858-19-2), did not yield any publications detailing its synthesis or its application as a key intermediate in the preparation of more complex molecules. Commercial suppliers, such as Sigma-Aldrich, list it as a research chemical, confirming its existence and availability. This guide will, therefore, proceed by providing a detailed analysis of the molecule's structure and proposing its likely reactivity and potential synthetic pathways based on established principles of organic chemistry and the known reactivity of similarly substituted pyridine derivatives.

Molecular Profile and Physicochemical Properties

A foundational understanding of a reagent begins with its fundamental properties.

| Property | Value | Source |

| CAS Number | 1045858-19-2 | |

| Molecular Formula | C₁₂H₁₅N₃O₃ | |

| Molecular Weight | 249.27 g/mol | |

| Appearance | Solid (inferred) | |

| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1C#N |

Postulated Synthesis and Retrosynthetic Analysis

While no specific synthesis for this compound has been published, we can propose plausible synthetic routes based on general methods for pyridine synthesis. A logical retrosynthetic disconnection would involve the formation of the pyridine ring as a key step.

Caption: Potential reaction pathways from the title compound.

4.1. Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent. This would unmask the 3-amino group, making it available for a variety of subsequent transformations, including acylation, alkylation, sulfonylation, or participation in the formation of new heterocyclic rings.

4.2. Transformation of the Cyano Group: The nitrile functionality is a versatile precursor.

-

Hydrolysis: Acidic or basic hydrolysis would convert the cyano group into a carboxylic acid or a carboxamide, respectively. The resulting carboxylic acid could then undergo standard transformations such as esterification or amide bond formation.

-

Reduction: Catalytic hydrogenation (e.g., using Raney nickel or platinum oxide) or reduction with a hydride reagent like lithium aluminum hydride would reduce the nitrile to a primary amine (an aminomethyl group). This would introduce a new nucleophilic center into the molecule.

-

Cycloadditions: The cyano group can participate as a dienophile or a dipolarophile in cycloaddition reactions to construct fused heterocyclic systems.

4.3. Modification of the Methoxy Group: The methoxy group is generally stable. However, under harsh acidic conditions (e.g., HBr), it could be cleaved to yield a hydroxypyridine, which would exist in equilibrium with its pyridone tautomer. This transformation would significantly alter the electronic properties and reactivity of the pyridine ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the functionalities present, this compound could serve as a key intermediate in the synthesis of a variety of biologically active molecules. The strategic placement of the substituents allows for the systematic exploration of chemical space around the pyridine core. For example, deprotection of the amine and subsequent reaction with a variety of building blocks could lead to the generation of libraries of compounds for screening against various biological targets. The cyano and methoxy groups can be further elaborated to introduce additional diversity and modulate physicochemical properties.

The synthesis of substituted 2-amino-3-cyanopyridines is of significant interest in medicinal chemistry as these scaffolds are known to exhibit a range of biological activities, including carbonic anhydrase inhibition. [1]While the target molecule of this guide has a 3-amino-4-cyano substitution pattern, the general principles of utilizing substituted cyanopyridines as pharmacophores are relevant.

Conclusion and Future Outlook

This compound is a commercially available, yet scientifically under-explored, building block with significant latent potential in organic synthesis and drug discovery. Its polysubstituted nature offers multiple handles for selective chemical modification, paving the way for the construction of complex molecular architectures. The lack of published synthetic procedures and applications presents a clear opportunity for future research. The development of a robust and scalable synthesis for this compound, followed by a systematic investigation of its reactivity, would be a valuable contribution to the field of heterocyclic chemistry. Such studies would undoubtedly unlock the full potential of this enigmatic building block for the creation of novel therapeutics and other functional molecules.

References

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Potential Applications of Substituted Pyridinylcarbamates

Foreword: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the substituted pyridinylcarbamate core has emerged as a structure of significant interest. This guide provides an in-depth technical exploration of this promising scaffold, moving beyond a mere recitation of facts to offer a causal analysis of its therapeutic potential. We will delve into the mechanistic underpinnings of its activity, explore its burgeoning applications in neurodegenerative diseases and oncology, and provide actionable experimental frameworks for researchers, scientists, and drug development professionals. Our focus is on the "why" behind the "how," fostering a deeper understanding of the structure-activity relationships that govern the efficacy of these compelling molecules.

I. The Molecular Architecture: Understanding the Pyridinylcarbamate Core

The substituted pyridinylcarbamate scaffold is a chemical chimera, wedding the aromatic, electron-deficient pyridine ring to the versatile carbamate functional group. This union is not merely one of convenience; it is a strategic amalgamation of functionalities that bestows unique physicochemical and biological properties upon the resulting molecule.

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of many FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor interactions. The substitution pattern on the pyridine ring is a critical determinant of biological activity, with different positional isomers and a wide array of functional groups modulating the electronic and steric properties of the molecule.[2]

The carbamate group (-NHCOO-), an amide-ester hybrid, is another privileged structure in drug design. It is recognized for its chemical stability, ability to permeate cell membranes, and its capacity to act as a peptide bond isostere.[3] The carbamate moiety can engage in hydrogen bonding and its substituents can be readily modified to fine-tune lipophilicity, metabolic stability, and target engagement.

The synergy of these two components creates a scaffold with a rich potential for targeted drug design. The pyridine ring can serve as a recognition element for specific biological targets, while the carbamate group can act as a reactive center, a linker, or a modulator of pharmacokinetic properties.

II. Neurodegenerative Disorders: A Beacon of Hope in the Fight Against Cognitive Decline

One of the most promising therapeutic avenues for substituted pyridinylcarbamates lies in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[4][5] The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[3] A primary strategy to combat this is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[6]

Mechanism of Action: Cholinesterase Inhibition

Carbamate-containing compounds, such as the FDA-approved drug rivastigmine, are well-established inhibitors of cholinesterases.[3][7] The carbamate moiety acts as a "pseudo-irreversible" inhibitor. It carbamylates a serine residue in the active site of AChE, rendering the enzyme inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, leading to a prolonged inhibition of AChE activity and a subsequent increase in acetylcholine levels at the synapse.[8]

Substituted pyridinylcarbamates are being actively investigated as next-generation cholinesterase inhibitors. The pyridine ring can be tailored to enhance binding to the peripheral anionic site (PAS) or the catalytic active site (CAS) of AChE, thereby increasing potency and selectivity.

Figure 1. Mechanism of cholinesterase inhibition by substituted pyridinylcarbamates.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR data for a broad range of substituted pyridinylcarbamates is still emerging, studies on related compounds provide valuable insights. For instance, in a series of benzyl(phenyl)carbamates, substitutions on the phenyl ring significantly influenced AChE and butyrylcholinesterase (BChE) inhibitory activity.[9][10] Electron-withdrawing groups, such as trifluoromethoxy, at the 2-position of the phenyl ring enhanced AChE inhibition, while a methoxy group at the same position favored BChE inhibition.[9][10]

| Compound Class | Key Substitutions | Observed Activity | Reference |

| Benzyl(phenyl)carbamates | 2-trifluoromethoxy on phenyl | Potent AChE inhibitor (IC50 = 36.05 µM) | [9][10] |

| Benzyl(phenyl)carbamates | 2-methoxy on phenyl | Potent BChE inhibitor (IC50 = 22.23 µM) | [9][10] |

| Donepezil-pyridyl hybrids | Varied pyridyl substitutions | Nanomolar AChE inhibition | [1] |

Table 1: Structure-Activity Relationship Highlights for Cholinesterase Inhibitors

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric assay to determine the in vitro inhibitory activity of substituted pyridinylcarbamates against acetylcholinesterase.[9]

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (substituted pyridinylcarbamates) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., donepezil)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (10 mM) in deionized water (prepare fresh).

-

Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the diluted test compounds or positive control to the respective wells.

-

For the control (100% activity) wells, add 25 µL of buffer with the same solvent concentration as the test wells.

-

For the blank wells, add 50 µL of phosphate buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes at 1-minute intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

III. Oncology: A New Frontier in Cancer Therapy

The versatility of the substituted pyridinylcarbamate scaffold extends to the realm of oncology, with emerging evidence suggesting its potential as an anticancer agent.[11][12][13] The pyridine moiety is present in several approved kinase inhibitors, and the carbamate group can be engineered to interact with various cancer-related targets.

Potential Mechanisms of Anticancer Activity

Substituted pyridinylcarbamates may exert their anticancer effects through multiple mechanisms:

-

Kinase Inhibition: The pyridine ring can serve as a scaffold for designing inhibitors of various kinases that are dysregulated in cancer, such as those involved in cell signaling pathways that promote proliferation and survival.[6]

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, substituted pyridinylcarbamates could halt the uncontrolled proliferation of cancer cells.[11]

-

DNA Intercalation and Topoisomerase Inhibition: Some pyridinyl derivatives, such as pyridocarbazoles, have been shown to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and cell death.[13]

Figure 2. General workflow for the evaluation of anticancer activity.

Cytotoxicity Data of Related Compounds

While specific data for a broad range of substituted pyridinylcarbamates is limited, studies on structurally related compounds demonstrate the potential of the pyridine scaffold in cancer therapy.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridylpyrimidinyl Semicarbazide (Compound 5l) | MCF-7 (Breast) | 9.15 | [11] |

| Pyridylpyrimidinyl Semicarbazide (Compound 5l) | HepG2 (Hepatoma) | 10.45 | [11] |

| Pyridinecarboxylic Acid Derivative (LHT-17-19) | HT29 (Colon) | 0.13 | [12] |

| Pyridinecarboxylic Acid Derivative (LHT-17-19) | MCF-7 (Breast) | 16 | [12] |

Table 2: In Vitro Cytotoxicity of Pyridine-Containing Compounds

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, HT29)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (substituted pyridinylcarbamates) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., doxorubicin)

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compounds.

-

Include untreated control wells (containing medium with the same concentration of solvent as the treated wells).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

IV. Synthesis Strategies: Building the Pyridinylcarbamate Scaffold

The synthesis of substituted pyridinylcarbamates can be approached through several well-established chemical transformations. A common and efficient method involves the reaction of a substituted pyridinol or a pyridylamine with an appropriate isocyanate or chloroformate.

Experimental Protocol: Synthesis of a Representative Substituted Pyridinylcarbamate

This protocol describes a general method for the synthesis of an N-aryl-O-(pyridin-2-yl)carbamate from 2-hydroxypyridine and an aryl isocyanate.

Materials:

-

2-Hydroxypyridine

-

Substituted aryl isocyanate

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Catalyst (optional, e.g., triethylamine or dibutyltin dilaurate)

-

Standard laboratory glassware and magnetic stirrer

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxypyridine (1.0 eq) in the anhydrous solvent.

-

If using a catalyst, add it to the solution at this stage (e.g., 0.1 eq of triethylamine).

-

-

Addition of Isocyanate:

-

Slowly add the substituted aryl isocyanate (1.0-1.2 eq) to the reaction mixture at room temperature. The reaction may be exothermic.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted pyridinylcarbamate.

-

-

Characterization:

-

Confirm the structure of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

-

V. Future Directions and Concluding Remarks

The substituted pyridinylcarbamate scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the primary focus of current research appears to be on neurodegenerative diseases and oncology, the inherent versatility of this structure suggests that its potential applications may be far broader. Future investigations could explore its utility in areas such as infectious diseases, inflammation, and metabolic disorders.

The continued exploration of the structure-activity relationships of substituted pyridinylcarbamates is paramount. The generation of diverse chemical libraries and their screening against a wide range of biological targets will undoubtedly unveil new and exciting therapeutic opportunities. Furthermore, the optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates.

References

-

Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives. (n.d.). Chinese Pharmaceutical Journal. Retrieved January 20, 2026, from [Link]

-

Antitumor Activity of Some Pyridinecarboxy Acid Compounds in Tumor Cell Cultures. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (2021). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

-

S16020 Pyridocarbazole Derivatives Display High Activity to Lung Cancer Cells. (2022). Anticancer Agents in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease: design, synthesis, biochemical evaluation, ADMET, molecular modeling, and QSAR analysis of novel donepezil-pyridyl hybrids. (2014). Drug Design, Development and Therapy. Retrieved January 20, 2026, from [Link]

-

Carbamate as a potential anti-Alzheimer's pharmacophore: A review. (2023). Drug Development Research. Retrieved January 20, 2026, from [Link]

-

Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (2021). PubMed. Retrieved January 20, 2026, from [Link]

-

Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2012). Archiv der Pharmazie. Retrieved January 20, 2026, from [Link]

-

Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Design, synthesis and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2023). European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (2021). MDPI. Retrieved January 20, 2026, from [Link]

-

Proline-Based Carbamates as Cholinesterase Inhibitors. (2018). Molecules. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

New treatment reverses Alzheimer's disease signs. (2024). Penn Today. Retrieved January 20, 2026, from [Link]

-

Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. (2023). European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Evaluation of the decarbamylation process of cholinesterase during assay of enzyme activity. (1990). Archives of Toxicology. Retrieved January 20, 2026, from [Link]

-

Alzheimer's drug hailed as breakthrough, but may have side effects. (2022). YouTube. Retrieved January 20, 2026, from [Link]

-

Current Treatments for Alzheimer's Disease: Cholinesterase Inhibitors. (2004). Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved January 20, 2026, from [Link]

-

Antiparasitic Drug Shows Power Against Alzheimer's and Dementia. (2025). UC San Diego Today. Retrieved January 20, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of 2-pyrazinylcarboxamidobenzoates and Beta-Ionylideneacetamidobenzoates With Retinoidal Activity. (1995). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

- Carbamate-substituted pyrazolopyridines. (2007). Google Patents.

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases. (2019). Google Patents.

-

Synthesis of pyrimidine and pyridine carbamate derivatives 16–19. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Method for the synthesis of N-alkyl-O-alkyl carbamates. (2014). RSC Advances. Retrieved January 20, 2026, from [Link]

-

Structure—activity relationships for insecticidal carbamates. (1971). Bulletin of the World Health Organization. Retrieved January 20, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 8. US4810796A - Preparation of pyridinol carbamate - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clyte.tech [clyte.tech]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

discovery and history of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate

An In-depth Technical Guide to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate

Introduction

This compound, identified by CAS Number 1045858-19-2, is a polysubstituted pyridine derivative.[1] As a functionalized heterocyclic compound, it serves as a valuable building block in the field of medicinal chemistry and drug discovery. Its structure incorporates several key features: a pyridine core, which is a prevalent scaffold in numerous pharmaceuticals; a tert-butoxycarbonyl (Boc) protected amine, which allows for controlled sequential synthesis; a cyano group, a versatile functional handle for conversion into other functionalities; and a methoxy group, which modulates the electronic properties and metabolic stability of potential drug candidates.

This guide provides a comprehensive overview of the technical details of this compound, including its properties, a plausible synthetic route based on established chemical principles, and its potential applications in modern drug development. While the specific discovery and developmental history of this exact molecule are not widely documented in peer-reviewed literature, its availability from chemical suppliers for research purposes underscores its role as a specialized intermediate for creating complex molecular architectures.[1][2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 1045858-19-2 | [1] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | BTDPKKLTFIYIHV-UHFFFAOYSA-N | [1] |

| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1C#N | [1] |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the core heterocyclic intermediate, 3-amino-5-methoxypyridin-4-carbonitrile, followed by the protection of the amino group. The following synthetic scheme is a proposed route based on established methodologies for constructing substituted pyridines, such as multicomponent reactions.[3][4]

Overall Synthetic Workflow

Caption: Proposed two-stage synthesis of the title compound.

Stage 1: Synthesis of 3-Amino-5-methoxypyridin-4-carbonitrile (Intermediate)

The construction of the polysubstituted pyridine core is the most critical step. A plausible approach is a one-pot multicomponent reaction involving malononitrile, a methoxy-containing three-carbon building block, and an ammonia source. This strategy is efficient as it forms multiple bonds in a single operation.

Expertise & Causality: This reaction is analogous to established pyridine syntheses where a 1,3-dicarbonyl compound (or its equivalent, like an enol ether of a ketoester), an active methylene nitrile, and ammonia cyclize to form a pyridine ring. Methyl 3,3-dimethoxyacrylate serves as a precursor to a methoxy-substituted three-carbon electrophile. Malononitrile provides the C4-cyano and C3-amino functionalities after cyclization and tautomerization. Ammonium acetate serves as both the ammonia source and a mild acid catalyst.

Experimental Protocol (Proposed):

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3,3-dimethoxyacrylate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq).

-

Add ethanol as the solvent (approx. 5 mL per mmol of malononitrile).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-amino-5-methoxypyridin-4-carbonitrile.

Stage 2: Synthesis of this compound (Final Product)

This stage involves the standard and widely used procedure for protecting an amino group with a Boc group.

Expertise & Causality: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is a classic method for installing the Boc protecting group. The reaction is typically performed in an aprotic solvent in the presence of a base. The base (e.g., triethylamine) neutralizes the acidic byproduct (tert-butanol and CO₂) and facilitates the nucleophilic attack of the amine on the Boc anhydride. A catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, especially for less nucleophilic amines.[5]

Experimental Protocol:

-

Dissolve 3-amino-5-methoxypyridin-4-carbonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) to the solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent.

-

Add the Boc₂O solution dropwise to the amine solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product as a solid.[5]

Potential Applications and Field-Proven Insights

This compound is not an end product but a strategic intermediate designed for further elaboration in drug discovery campaigns. Each functional group offers a handle for diversification, making it a versatile scaffold.

-

Boc-Protected Amine: This is the most apparent site for modification. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). The resulting free amine is a potent nucleophile, ready for a variety of coupling reactions such as amide bond formation, sulfonylation, or reductive amination. This allows for the systematic exploration of substituents at the 3-position of the pyridine ring to optimize binding affinity and pharmacokinetic properties.

-

Cyano Group: The nitrile functionality is a highly versatile precursor. It can be:

-

Hydrolyzed to a carboxylic acid or an amide.

-

Reduced to a primary amine (aminomethyl group).

-

Converted to a tetrazole ring, a common bioisostere for a carboxylic acid.

-

Participate in cycloaddition reactions .

-

-

Pyridine Ring: The pyridine ring itself can be functionalized. While the existing substituents are electron-donating (methoxy, carbamate), making electrophilic aromatic substitution challenging, the ring can be modified through other means. For instance, if the synthesis started from a halogenated pyridine precursor (e.g., a 2-chloro or 2-bromopyridine), the halogen could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce aryl, heteroaryl, or alkyl groups.

The combination of these features makes the title compound a valuable building block for creating libraries of complex molecules for screening against various biological targets, particularly protein kinases, where substituted heterocyclic scaffolds are known to be effective.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While its own discovery story is not prominent, its structure is intelligently designed for use as a versatile scaffold in the synthesis of novel compounds for drug discovery. The proposed synthetic route, based on robust and well-established multicomponent reaction principles, provides a reliable pathway for its preparation in a laboratory setting. The strategic placement of its functional groups allows for a multitude of subsequent chemical transformations, empowering researchers to build molecular diversity and pursue the development of new therapeutic agents.

References

Sources

- 1. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Sourcing and Strategic Application of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a specialized pyridine derivative increasingly relevant in medicinal chemistry and synthetic applications. The guide details the compound's chemical identity, analyzes its commercial availability from key suppliers, and offers expert insights into procurement strategies. Furthermore, it outlines a representative synthetic pathway, establishes a robust framework for analytical quality control, and discusses its application as a strategic building block in drug discovery. This whitepaper is intended to serve as a practical resource for scientists, enabling informed sourcing decisions and effective integration of this valuable intermediate into research and development workflows.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine ring system featuring a synthetically versatile cyano group, a methoxy moiety, and a Boc-protected amine. This unique arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutics.

The tert-butoxycarbonyl (Boc) protecting group is of particular importance, offering robust protection of the amine under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This orthogonality is a cornerstone of modern multi-step synthesis. The electron-withdrawing nature of the cyano group, combined with the electron-donating methoxy group, creates a distinct electronic profile on the pyridine ring, influencing its reactivity in subsequent transformations.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1045858-19-2 | [1] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| IUPAC Name | tert-butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | N/A |

| Appearance | Solid | [1] |

| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1C#N | [1] |

| InChI Key | BTDPKKLTFIYIHV-UHFFFAOYSA-N |[1] |

Commercial Landscape and Strategic Procurement

This compound is commercially available through specialized chemical suppliers catering to the research and early drug discovery sectors. It is typically offered as a research-grade chemical, and its availability facilitates rapid access for proof-of-concept studies and initial synthetic route development.

Expert Insight on Procurement: When sourcing this intermediate, researchers should look beyond price alone. A key consideration is the supplier's transparency regarding analytical data. While some suppliers, like Sigma-Aldrich's AldrichCPR line, provide unique chemicals for early discovery and explicitly state that they do not collect analytical data, placing the onus of quality verification on the buyer, others may offer more comprehensive Certificates of Analysis (CoA) upon request.[1] For any work intended for lead optimization or preclinical development, independent analytical verification is non-negotiable. It is best practice to request a sample lot for in-house QC before committing to a bulk purchase.

Table 2: Representative Commercial Suppliers

| Supplier | Product Category/Number | Noteworthy Information |

|---|---|---|

| Sigma-Aldrich | AldrichCPR | Marketed for early discovery research; buyer assumes responsibility for confirming identity and purity.[1] |

| Fisher Scientific | Distributes Sigma-Aldrich product | Availability in various quantities, such as 25g packs.[2] |

| Amerigo Scientific | Catalog Product | Listed as a specialty chemical for life science distribution.[3] |

Note: This table is not exhaustive. Other specialized chemical suppliers may also list this compound. Pricing and stock levels are dynamic and should be verified directly with the vendor.

Synthetic Strategy Overview

Understanding the synthesis of this compound provides context for potential impurities and informs its handling and application. While specific proprietary manufacturing processes may vary, a plausible retrosynthetic analysis suggests a multi-step pathway common in pyridine chemistry. The core structure is likely assembled, followed by the introduction and manipulation of the key functional groups.

A general synthetic workflow can be visualized as the construction of a substituted aminopyridine, followed by Boc-protection. The cyano and methoxy groups can be introduced through various standard transformations.

Caption: A generalized synthetic workflow for pyridine derivatives.

Quality Control and Analytical Validation

Given the explicit disclaimer from some vendors regarding the absence of analytical data, establishing a robust in-house QC protocol is critical to ensure the integrity of any research conducted using this material.[1] The identity, purity, and stability of the compound must be verified before its use in sensitive downstream applications.

Trustworthiness through Self-Validation: A multi-pronged analytical approach ensures the highest confidence in the material's quality. Each technique provides orthogonal data, creating a self-validating system. For example, while ¹H NMR confirms the chemical structure, HPLC-MS provides quantitative purity data and confirms the molecular weight.

Recommended QC Workflow:

-

Material Reception: Log the sample, date, batch number, and supplier.

-

Visual Inspection: Note the physical appearance (color, form) and compare it to specifications.

-

Structural Confirmation (NMR): Acquire ¹H and ¹³C NMR spectra. The data should be consistent with the expected structure.

-

Purity Assessment (HPLC-MS): Use a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS). This determines the purity by peak area percentage and confirms the molecular weight of the main component.

-

Certificate of Analysis Generation: Compile all data into an internal CoA for batch traceability.

Caption: A mandatory in-house quality control workflow.

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

-

Objective: To determine the purity and confirm the molecular weight of this compound.

-

Instrumentation:

-

Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (0.1%)

-

Sample of this compound

-

-

Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: 100-500 m/z.

-

-

Data Analysis:

-

Integrate the peaks in the UV chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.

-

Examine the mass spectrum for the [M+H]⁺ ion. For C₁₂H₁₅N₃O₃, the expected m/z is approximately 250.12.

-

-

Applications in Drug Discovery

Polysubstituted pyridines are privileged scaffolds in medicinal chemistry. The specific arrangement of functional groups on this compound makes it a valuable building block for accessing novel chemical space. While direct therapeutic applications of this compound are not documented, its utility lies in its role as a key intermediate.

For example, similar Boc-protected pyridine structures serve as crucial intermediates in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The Boc-protected amine, after deprotection, serves as a key handle for coupling with other fragments or pharmacophores. Such strategies are employed in the synthesis of drugs like Edoxaban, where related carbamate intermediates are used.[5]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, and may cause skin and serious eye irritation.[1][6]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed to prevent moisture absorption and degradation. It is classified under Storage Class 11 (Combustible Solids).[1]

References

-

tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate. (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

-

tert-butyl 3-cyano-5-methoxypyridin-4-ylcarbamate. (n.d.). Sinfoo Biotech. Retrieved January 20, 2026, from [Link]

-

Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Chen, K., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 20, 2026, from [Link]

- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.

-

tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022, November 17). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

- 1. tert-ブチル 4-シアノ-5-メトキシピリジン-3-イルカルバマート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Synthesis Protocol for tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate: An Application Note

Abstract